molecular formula C20H18N4O2 B14198950 4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid CAS No. 917482-80-5

4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid

Cat. No.: B14198950
CAS No.: 917482-80-5
M. Wt: 346.4 g/mol
InChI Key: ZWOKIWNSLYSEKE-UHFFFAOYSA-N
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Description

4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid typically involves multiple steps. One common method includes the diazotization of 4-aminopyridine followed by coupling with 4-aminobenzoic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo compound and subsequent coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
  • 4-(Methylamino)benzoic acid
  • 4-(Aminomethyl)benzoic acid

Uniqueness

4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

917482-80-5

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-[[N-methyl-4-(pyridin-4-yldiazenyl)anilino]methyl]benzoic acid

InChI

InChI=1S/C20H18N4O2/c1-24(14-15-2-4-16(5-3-15)20(25)26)19-8-6-17(7-9-19)22-23-18-10-12-21-13-11-18/h2-13H,14H2,1H3,(H,25,26)

InChI Key

ZWOKIWNSLYSEKE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)N=NC3=CC=NC=C3

Origin of Product

United States

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